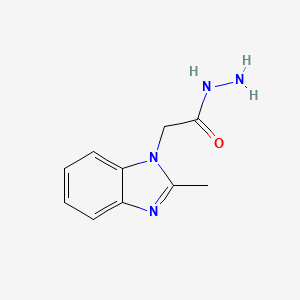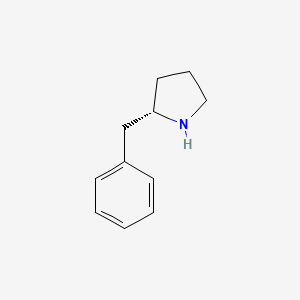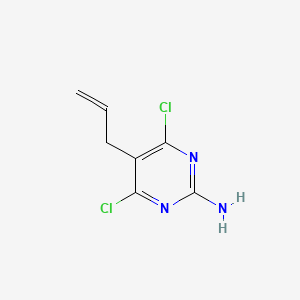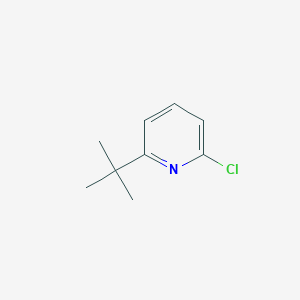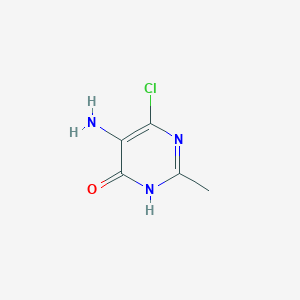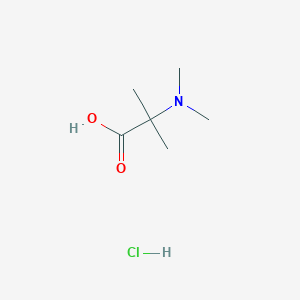
2-(Dimethylamino)-2-methylpropanoic acid hydrochloride
Descripción general
Descripción
2-Dimethylaminoethyl chloride hydrochloride is a hydrochloride obtained by combining 2-dimethylaminoethyl chloride with one molar equivalent of hydrochloric acid . It is used as an intermediate for the syntheses of pharmaceuticals .
Synthesis Analysis
The synthetic process of 2-dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis
The molecular weight of a similar compound, Dimethylamine hydrochloride, is 81.54 . The molecular structure can be analyzed using techniques such as 1H-NMR .Chemical Reactions Analysis
The reactions involved in the synthesis of 2-dimethylaminoethyl chloride hydrochloride are mild and convenient to operate . The product does not need to be recrystallized, and is high in yield, good in quality and low in cost .Physical and Chemical Properties Analysis
2-Dimethylamino-propionic acid hydrochloride has a molecular weight of 153.61 g/mol . It is a hydrochloride and an organoammonium salt .Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
- The reaction of 2-(dimethylamino)-2-methylpropanoic acid hydrochloride with ammonia and other amines results in a mixture of aminosubstituted compounds and HCl elimination products. This reaction is essential in organic synthesis and the formation of various chemical compounds (Greiĉiute, Kulys, & Rasteikiene, 1977).
Synthesis of Pharmaceutical Compounds
- In pharmaceutical chemistry, this compound is a critical intermediate. For example, its use in the synthesis of tapentadol hydrochloride, a central analgesic, involves various chemical reactions like Mannich reaction, crystallization-induced diastereomer transformation, and others, showcasing its versatility in drug synthesis (Li Yuhua, 2010).
Material Science and Polymer Research
- In material science, particularly in the development of hydrogels, this compound plays a crucial role. Its derivatives are used to create pH- and temperature-sensitive hydrogels, which have applications ranging from biomedical devices to controlled drug release systems (Çavuş & Gürdağ, 2007).
Coordination Chemistry
- This chemical is used in coordination chemistry, particularly in the study of palladium(II) coordination compounds. It provides insights into how different ligands, including this compound and its derivatives, interact with metals, which is crucial in catalysis and the synthesis of coordination complexes (Warnke & Trojanowska, 1993).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as itopride , are known to interact with acetylcholine esterase and dopamine D2 receptors . These targets play crucial roles in various physiological processes, including neurotransmission and muscle contraction .
Mode of Action
Based on its structural similarity to itopride , it may also exhibit acetylcholinesterase inhibitory activity and dopamine D2 receptor antagonistic activity . This could result in increased acetylcholine levels and decreased dopamine activity, potentially affecting various physiological processes.
Biochemical Pathways
Compounds with similar structures, such as itopride , are known to affect pathways related to neurotransmission and muscle contraction
Pharmacokinetics
Similar compounds like itopride are known to be rapidly distributed and mainly metabolized in the liver . The impact of these properties on the bioavailability of 2-(Dimethylamino)-2-methylpropanoic acid hydrochloride would need further investigation.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(Dimethylamino)-2-methylpropanoic acid hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, where it acts as an inhibitor. The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses such as proliferation and apoptosis . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation depending on the nature of the interaction. For example, its binding to acetylcholinesterase results in enzyme inhibition, which in turn affects neurotransmitter levels in the synaptic cleft . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or other degradation processes, leading to a decrease in its efficacy . In in vitro studies, the temporal effects of this compound have been observed to include changes in cellular responses such as altered gene expression and metabolic activity over extended periods of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as the inhibition of specific enzymes or modulation of signaling pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response, beyond which the effects may become detrimental.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes involved in metabolic processes . For instance, it may affect the glycolytic pathway by inhibiting enzymes such as hexokinase or phosphofructokinase, leading to changes in glucose metabolism and energy production within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs), which facilitate its uptake and accumulation in specific cellular compartments . Additionally, binding proteins may interact with this compound, influencing its localization and distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
Propiedades
IUPAC Name |
2-(dimethylamino)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,5(8)9)7(3)4;/h1-4H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEOXYGSFYWPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97874-26-5 | |
| Record name | 2-(dimethylamino)-2-methylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



